molecular formula C15H9N3O2 B1648168 4-(2-naphthyl)isoxazolo[3,4-d]pyridazin-7(6H)-one CAS No. 952182-91-1

4-(2-naphthyl)isoxazolo[3,4-d]pyridazin-7(6H)-one

Cat. No.: B1648168
CAS No.: 952182-91-1
M. Wt: 263.25 g/mol
InChI Key: QVBLSGJBQAJWDM-UHFFFAOYSA-N
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Description

4-(2-naphthyl)isoxazolo[3,4-d]pyridazin-7(6H)-one is a heterocyclic compound that belongs to the class of isoxazolo[3,4-d]pyridazines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a naphthyl group attached to an isoxazolo[3,4-d]pyridazinone core, which contributes to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-naphthyl)isoxazolo[3,4-d]pyridazin-7(6H)-one typically involves the reaction of arenediazonium chlorides with ethyl 2-methyl- and 2-chloro-4-oxobutanoates. This reaction yields ethyl 2-(arylhydrazono)propanoates and chloro(arylhydrazono)acetates. These intermediates are then subjected to the Vilsmeier-Haak reaction to produce ethyl 1-aryl-4-formyl-1H-pyrazole-3-carboxylates . Further reactions with hydrazine and methylhydrazine lead to the formation of the desired isoxazolo[3,4-d]pyridazinone derivatives .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-(2-naphthyl)isoxazolo[3,4-d]pyridazin-7(6H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups attached to the core structure.

    Substitution: The naphthyl group and other substituents can be replaced with different functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives. Substitution reactions can introduce a wide range of functional groups, leading to diverse chemical entities.

Scientific Research Applications

4-(2-naphthyl)isoxazolo[3,4-d]pyridazin-7(6H)-one has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-(2-naphthyl)isoxazolo[3,4-d]pyridazin-7(6H)-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(2-naphthyl)isoxazolo[3,4-d]pyridazin-7(6H)-one is unique due to the presence of the naphthyl group, which enhances its chemical reactivity and potential biological activities. This structural feature distinguishes it from other similar compounds and contributes to its specific applications in research and industry.

Properties

IUPAC Name

4-naphthalen-2-yl-6H-[1,2]oxazolo[3,4-d]pyridazin-7-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9N3O2/c19-15-14-12(8-20-18-14)13(16-17-15)11-6-5-9-3-1-2-4-10(9)7-11/h1-8H,(H,17,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVBLSGJBQAJWDM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)C3=NNC(=O)C4=NOC=C34
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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